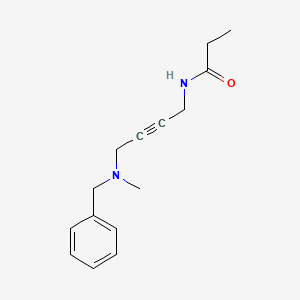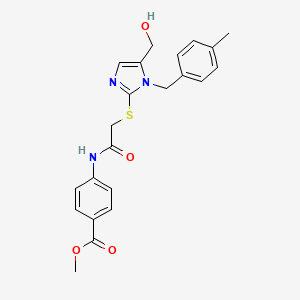![molecular formula C22H22N4O B2722299 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile CAS No. 2380033-09-8](/img/structure/B2722299.png)
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile, also known as MPQP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in disease progression. The compound has been shown to modulate the activity of various proteins, including kinases and phosphatases, which play a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in various cell types and animal models. The compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in disease progression. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile in lab experiments is its potential therapeutic applications. The compound has been found to exhibit promising effects against various diseases, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for research on 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile. One area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, future research could focus on developing derivatives of this compound with improved solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising therapeutic applications in various diseases. The compound has been the subject of numerous scientific studies, and its potential as a therapeutic agent continues to be explored. While there are limitations to working with this compound in lab experiments, its potential benefits make it a valuable tool for researchers. With further research and development, this compound could become an important therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile involves a series of chemical reactions that are carried out in a laboratory setting. The process involves the use of various reagents and solvents, including 2-methylpyridine, piperidine, quinoline-4-carbonitrile, and formaldehyde. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
科学的研究の応用
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile has been the subject of numerous scientific studies, particularly in the field of medicinal chemistry. The compound has been found to exhibit potential therapeutic effects against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, the compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-11-19(8-9-24-16)27-15-17-5-4-10-26(14-17)22-12-18(13-23)20-6-2-3-7-21(20)25-22/h2-3,6-9,11-12,17H,4-5,10,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKHBPNEKPNWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2722216.png)
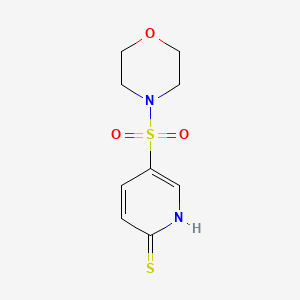

![(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2722223.png)
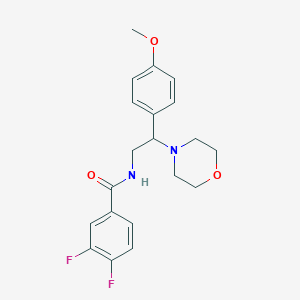
![3-[(Tert-butoxy)carbonyl]-5-methylbenzoic acid](/img/structure/B2722227.png)
![5-[2-(4-Methylpiperidin-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2722228.png)
![8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2722230.png)
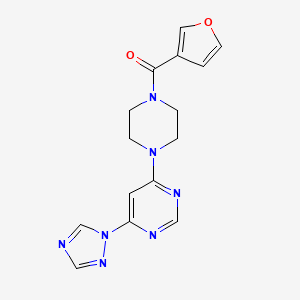
![1-[3-Hydroxy-3-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2722232.png)
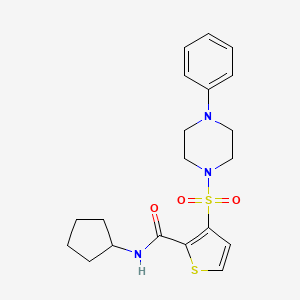
![2-Chloro-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]propanamide](/img/structure/B2722234.png)
